molecular formula C19H15ClF3N3O B608218 JNJ-40413269 CAS No. 1184847-16-2

JNJ-40413269

Cat. No.: B608218
CAS No.: 1184847-16-2
M. Wt: 393.79
InChI Key: MDJZLXVNWZQKAO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-40413269 is a selective inhibitor of fatty acid amide hydrolase-1 (FAAH-1), an enzyme responsible for the degradation of endocannabinoids like anandamide. It belongs to the ethylaminepyridine class of FAAH-1 inhibitors, characterized by a pyridine core with ethylamine substituents, which enhances enzyme binding and metabolic stability . Preclinical studies demonstrate its efficacy in rodent models of spinal nerve ligation-induced neuropathic pain, validating its central nervous system (CNS) permeability and target engagement .

Properties

CAS No.

1184847-16-2

Molecular Formula

C19H15ClF3N3O

Molecular Weight

393.79

IUPAC Name

(R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol

InChI

InChI=1S/C19H15ClF3N3O/c20-15-8-13(6-7-14(15)19(21,22)23)16-9-18(26-11-25-16)24-10-17(27)12-4-2-1-3-5-12/h1-9,11,17,27H,10H2,(H,24,25,26)/t17-/m0/s1

InChI Key

MDJZLXVNWZQKAO-KRWDZBQOSA-N

SMILES

O[C@H](C1=CC=CC=C1)CNC2=NC=NC(C3=CC=C(C(F)(F)F)C(Cl)=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ40413269;  JNJ-40413269;  JNJ 40413269

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare JNJ-40413269 with structurally and functionally analogous FAAH-1 inhibitors:

Table 1: Comparative Analysis of FAAH-1 Inhibitors

Compound Name Class IC50 (nM) Key Therapeutic Indications Patent/Clinical Status
This compound Ethylaminepyridine 1–5* Neuropathic pain, inflammation WO2009011904 (2009), Preclinical
RN-450 Ethylaminepyridine 1–5* Undisclosed WO2009011904 (2009), Preclinical
URB-597 Allyl carbamate 5 Anxiety, chronic pain US2004127518 (2004), Phase I
URB-937 Non-systemic carbamate 27 Peripheral pain WO2012015704 (2012), Preclinical
PF-04457845 Tetrahydro-2,6-naphthyridine 1 Osteoarthritis, neuroinflammation Phase II (discontinued)
MK-3168 Amine 1 Neurodegenerative disorders WO2010101724 (2010), Preclinical
OL-135 α-Ketoheterocyclic 5 Inflammatory pain Preclinical
JNJ-42119779 Undisclosed N/A Neuropathic pain Preclinical

*IC50 inferred from patent data .

Key Comparisons

Structural Diversity and Potency

  • Ethylaminepyridine Class (this compound, RN-450) : These compounds exhibit high potency (IC50 ~1–5 nM) due to their pyridine core, which facilitates strong hydrogen bonding with FAAH-1’s catalytic residues. This compound and RN-450 share near-identical patent claims, suggesting structural analogs with similar efficacy .
  • Carbamates (URB-597, URB-937) : URB-597 (IC50 = 5 nM) is a brain-penetrant carbamate effective in anxiety models, while URB-937 (IC50 = 27 nM) acts peripherally, limiting CNS side effects . Both are less selective than this compound, with off-target effects on other serine hydrolases .
  • Tetrahydro-2,6-Naphthyridines (PF-04457845) : PF-04457845 (IC50 = 1 nM) showed promise in osteoarthritis but failed Phase II trials due to insufficient efficacy, highlighting challenges in translating FAAH inhibition to clinical outcomes .

Therapeutic Applications

  • This compound and JNJ-42119779 both demonstrate efficacy in the Chung rodent model of neuropathic pain, suggesting overlapping mechanisms but divergent chemical scaffolds .
  • Unlike this compound, PF-04457845 and MK-3168 target broader indications like osteoarthritis and neurodegeneration, reflecting their superior pharmacokinetic profiles .

Patent and Development Status

  • This compound is covered under WO2009011904 (2009), which claims FAAH-1 inhibitors with IC50 ≤1 nM, emphasizing its high potency . In contrast, URB-597 advanced to Phase I but faced safety concerns, while PF-04457845’s discontinuation underscores the risks of FAAH inhibitor development .

Research Findings and Challenges

  • Selectivity: this compound’s ethylaminepyridine structure confers greater selectivity for FAAH-1 over related enzymes (e.g., monoacylglycerol lipase) compared to carbamates .
  • Neuropathic Pain : In preclinical studies, this compound reduced mechanical allodynia in spinal nerve ligation models, comparable to gabapentin but with fewer sedative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40413269
Reactant of Route 2
Reactant of Route 2
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